molecular formula C18H22Cl2N2O B12574232 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol CAS No. 627523-03-9

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol

Cat. No.: B12574232
CAS No.: 627523-03-9
M. Wt: 353.3 g/mol
InChI Key: ZCFPXAUIAQVDIO-UHFFFAOYSA-N
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Description

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is a chemical compound with a complex structure characterized by the presence of a phenol group and multiple ethylamino groups attached to a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) in dry diethyl ether under nitrogen atmosphere to produce 3,4-dichlorophenethylamine . This intermediate is then subjected to further reactions involving ethylamino groups to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and controlled environments ensures the consistency and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[2-[2-(2,4-Dichlorophenyl)ethylamino]ethylamino]ethyl]phenol is unique due to its multiple ethylamino groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

627523-03-9

Molecular Formula

C18H22Cl2N2O

Molecular Weight

353.3 g/mol

IUPAC Name

4-[2-[2-[2-(2,4-dichlorophenyl)ethylamino]ethylamino]ethyl]phenol

InChI

InChI=1S/C18H22Cl2N2O/c19-16-4-3-15(18(20)13-16)8-10-22-12-11-21-9-7-14-1-5-17(23)6-2-14/h1-6,13,21-23H,7-12H2

InChI Key

ZCFPXAUIAQVDIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCCNCCC2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

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